

A Technical Guide to the Physicochemical Characteristics of 4-Hydroxybenzoxazole

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Compound of Interest

Compound Name: *Benzoxazol-4-ol*

Cat. No.: *B1282544*

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Abstract

4-Hydroxybenzoxazole, a heterocyclic organic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural scaffold, featuring a fused benzene and oxazole ring with a hydroxyl substituent, imparts a distinct set of physical and chemical properties that are crucial for its application. This guide provides an in-depth analysis of the core physicochemical and spectroscopic characteristics of 4-hydroxybenzoxazole. We will explore its structural features, solubility, acidity, and reactivity profile. Furthermore, this document details standardized protocols for its analysis and discusses its relevance as a building block in the synthesis of pharmacologically active agents. The information herein is intended to serve as a comprehensive technical resource for scientists engaged in research and development involving this versatile compound.

Chemical Identity and Molecular Structure

4-Hydroxybenzoxazole, also known as benzoxazol-4-ol, belongs to the benzoxazole family. The fusion of an electron-rich benzene ring with the oxazole moiety, combined with the acidic proton of the hydroxyl group, dictates its chemical behavior and physical properties.

- IUPAC Name: 1,3-Benzoxazol-4-ol
- Chemical Formula: $C_7H_5NO_2$
- Molecular Weight: 135.12 g/mol

- CAS Number: 1123-08-6

The planarity of the fused ring system and the presence of the hydroxyl group are key determinants of its intermolecular interactions, such as hydrogen bonding, which significantly influences properties like melting point and solubility.

Physicochemical Properties

A quantitative understanding of the physicochemical properties of 4-hydroxybenzoxazole is essential for its application in areas like drug design, where parameters like solubility and lipophilicity are critical for bioavailability.

Property	Value	Source
Molecular Formula	C ₇ H ₅ NO ₂	N/A
Molecular Weight	135.12 g/mol	N/A
Melting Point	150-152 °C (approx.)	[1]
pKa	~8.9 (Estimated)	[1]
LogP (Octanol/Water)	1.58 (similar structure)	[2]
Appearance	White to off-white crystalline solid	N/A
Solubility	Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol, Acetone); sparingly soluble in water.	[1][2]

Note: Some data points are estimated based on structurally similar compounds like 4-hydroxybenzoic acid and 4-phenylazophenol due to limited direct data for 4-hydroxybenzoxazole.

The phenolic hydroxyl group is the primary acidic center of the molecule. Its pKa value indicates that it is a weak acid, existing predominantly in its protonated form under physiological pH. This characteristic is crucial for its interaction with biological targets and for designing appropriate formulation strategies.

Caption: Relationship between the phenolic hydroxyl group and the acidity of 4-hydroxybenzoxazole.

Spectroscopic Profile

The structural identity and purity of 4-hydroxybenzoxazole are typically confirmed using a combination of spectroscopic techniques.[3]

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key expected signals would include distinct aromatic protons on the benzene ring and a characteristic signal for the hydroxyl proton, which may be broad and its chemical shift dependent on solvent and concentration.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum reveals the number of unique carbon environments. One would expect to see signals corresponding to the seven carbon atoms in the molecule, with those in the heterocyclic ring appearing at characteristic chemical shifts.
- **IR (Infrared) Spectroscopy:** The IR spectrum is used to identify functional groups. For 4-hydroxybenzoxazole, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group. Characteristic peaks for C=N stretching in the oxazole ring (around 1650 cm⁻¹) and C-O stretching would also be present.
- **UV-Vis (Ultraviolet-Visible) Spectroscopy:** The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, shows absorption maxima corresponding to the $\pi \rightarrow \pi^*$ electronic transitions within the conjugated aromatic system.

Chemical Reactivity and Stability

The reactivity of 4-hydroxybenzoxazole is governed by its functional groups: the phenolic hydroxyl group and the benzoxazole ring system.

- **Acidity and Basicity:** The hydroxyl group can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then participate in reactions such as O-alkylation or O-acylation.[4] The nitrogen atom in the oxazole ring is weakly basic.

- **Electrophilic Aromatic Substitution:** The benzene ring is activated by the electron-donating hydroxyl group, making it susceptible to electrophilic substitution reactions like nitration, halogenation, and sulfonation. The position of substitution will be directed by the existing substituents.
- **Stability:** 4-hydroxybenzoxazole is generally stable under normal laboratory conditions.^[5] However, it should be protected from strong oxidizing agents, direct sunlight, and high temperatures to prevent degradation.

Synthesis and Analytical Methodologies

General Synthesis Approach

The synthesis of benzoxazole derivatives often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.^[6] For 4-hydroxybenzoxazole, a common strategy would involve the cyclization of 2,3-diaminophenol with a suitable one-carbon source.

Analytical Workflow for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 4-hydroxybenzoxazole and related compounds.^[7] It allows for the separation and quantification of the main compound from any impurities or degradation products.

Protocol: Purity Analysis by Reverse-Phase HPLC

- **Preparation of Standard Solution:** Accurately weigh ~10 mg of 4-hydroxybenzoxazole reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
- **Preparation of Sample Solution:** Prepare a sample solution at the same concentration as the standard.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - **Mobile Phase:** A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by the compound's UV maximum (e.g., 254 nm or 280 nm).
- Injection Volume: 10 µL.
- Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Caption: Standard workflow for purity analysis of 4-hydroxybenzoxazole by HPLC.

Applications in Drug Discovery

The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities.^[8] 4-Hydroxybenzoxazole serves as a key intermediate for synthesizing more complex molecules. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). Its derivatives have been investigated for various therapeutic applications, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 4-hydroxybenzoxazole.

- General Handling: Avoid contact with skin and eyes.^[5] Use in a well-ventilated area or under a chemical fume hood.^[9] Avoid breathing dust.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses, and a lab coat.^{[9][10]}
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.^[11]
- First Aid:
 - Skin Contact: Wash off with plenty of soap and water.^[5]

- Eye Contact: Rinse cautiously with water for several minutes.[11]
- Ingestion: Rinse mouth and seek medical advice.[5]
- Inhalation: Move person to fresh air.[5]

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before use.

Conclusion

4-Hydroxybenzoxazole is a foundational molecule with a rich profile of physicochemical and spectroscopic properties. Its structural features, particularly the acidic hydroxyl group and the stable heterocyclic core, make it a valuable building block for the synthesis of functional materials and pharmacologically active compounds. A thorough understanding of its characteristics, as detailed in this guide, is paramount for its effective and safe utilization in research and development.

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